N-(2-phenylquinazolin-4-yl)-beta-alanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-[(2-phenylquinazolin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C17H15N3O2/c21-15(22)10-11-18-17-13-8-4-5-9-14(13)19-16(20-17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,22)(H,18,19,20) |
InChI Key |
OKGDXXKYYXLZFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of N 2 Phenylquinazolin 4 Yl Beta Alanine and Analogues
Strategies for Quinazoline (B50416) Core Synthesis
The quinazoline scaffold, a fused bicyclic heterocycle, can be assembled through several synthetic pathways, including modern domino reactions and classic condensation methodologies.
Domino reactions, also known as cascade reactions, offer an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single pot. acs.orgnih.gov These reactions are prized for their ability to minimize purification steps and reduce waste. acs.org
Microwave-assisted organic synthesis has proven particularly effective for domino reactions leading to quinazoline derivatives. acs.orgnih.gov For instance, a four-component domino reaction can be carried out by mixing aromatic aldehydes, cyclic carbonyl compounds, and cyanoacetamide in ethylene (B1197577) glycol with potassium carbonate under microwave irradiation. acs.orgnih.gov This method rapidly produces multifunctionalized quinazolines in a matter of minutes. acs.orgnih.gov
Copper-catalyzed domino reactions have also been developed for the synthesis of quinazolinones, which are precursors to the target quinazoline. acs.org These reactions can proceed via an Ullmann-type coupling followed by aerobic oxidation and intramolecular nucleophilic addition. acs.org Similarly, palladium-catalyzed domino processes have been shown to be highly effective in constructing complex quinazoline-containing polycycles. nih.gov
| Domino Reaction Type | Catalyst/Promoter | Key Features | Reference |
| Four-Component Reaction | K2CO3, Microwave | Rapid, high atom economy, forms multiple stereocenters. | acs.orgnih.gov |
| Copper-Catalyzed | CuBr, Air (oxidant) | Uses inexpensive catalyst, environmentally friendly. | acs.org |
| Palladium-Catalyzed | Palladium complex | Forms multiple new bonds in a single step. | nih.gov |
| Copper-Mediated One-Pot | Copper catalyst | In situ amine generation, forms four C-N bonds. | rsc.org |
The Camps cyclization is a classical method for synthesizing quinolines and can be adapted for quinazolinone synthesis. mdpi.comwikipedia.org This reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone or a related N-(2-acylaryl)amide. mdpi.comwikipedia.org The choice of substrate and reaction conditions determines the final product, which can be either a quinolin-4-one or a quinolin-2-one. mdpi.com The mechanism proceeds through an intramolecular aldol (B89426) condensation. mdpi.com
Modern variations of the Camps cyclization have been developed to improve efficiency. For example, a two-step synthesis of 2-aryl-4-quinolones can be achieved through a copper-catalyzed amidation of a 2-halogenoacetophenone, followed by a base-mediated Camps cyclization, often yielding excellent results. mdpi.com
Related cyclization strategies for forming the quinazoline ring include the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides to form 3H-quinazolin-4-ones. frontiersin.org Microwave assistance has been shown to significantly reduce reaction times and improve yields for this method. frontiersin.org
| Cyclization Method | Starting Materials | Key Conditions | Product Type | Reference |
| Camps Cyclization | o-Acylaminoacetophenone | Base (e.g., hydroxide (B78521) ion) | Hydroxyquinolines/quinolones | mdpi.comwikipedia.org |
| Modified Camps | 2-Halogenoacetophenone | Copper catalyst, then base | 2-Aryl-4-quinolones | mdpi.com |
| Niementowski Synthesis | Anthranilic acid, Amide | Thermal or Microwave | 3H-Quinazolin-4-ones | frontiersin.org |
Condensation reactions are a cornerstone of quinazoline synthesis. A common approach involves the condensation of 2-aminobenzylamine with aldehydes or ketones. nih.gov This can lead to the formation of 1,2,3,4-tetrahydroquinazolines. nih.gov
The use of various catalysts can facilitate these condensations. For example, a copper-catalyzed one-pot tandem reaction of (2-aminophenyl)methanols with aldehydes and an ammonium (B1175870) source can produce 2-substituted quinazolines. organic-chemistry.org Similarly, cobalt-based catalysts have been employed for the cyclization of benzylamines with 2-aminobenzoketones to yield quinazoline products. nih.gov
Microwave-assisted condensation of N-arylamidines with aldehydes provides a direct route to quinazolines without the need for a Lewis acid catalyst. frontiersin.org This method is versatile and can be used to synthesize a range of substituted quinazoline derivatives. frontiersin.org
| Reactants | Catalyst/Reagent | Reaction Conditions | Product | Reference |
| (2-Aminophenyl)methanols, Aldehydes | CuCl/TEMPO/bpy | 80°C, 24 h | 2-Functionalized quinazolines | nih.gov |
| 2-Aminobenzophenones, Benzylamines | Ceric Ammonium Nitrate/TBHP | Acetonitrile | Quinazolines | nih.gov |
| o-Iodobenzaldehydes, Amidine hydrochlorides | Ligand-free Copper | Methanol, 60°C | Quinazolines | nih.gov |
| 2-Aminobenzophenones, Thiourea (B124793) | Thiourea/DMSO | Microwave irradiation | 4-Aryl substituted quinazolines | frontiersin.org |
Synthesis of N-(2-phenylquinazolin-4-yl)-beta-alanine and its Direct Analogues
The synthesis of the target compound, this compound, and its direct analogues typically involves a convergent approach where the quinazoline core and the beta-alanine (B559535) side chain are prepared separately and then coupled.
A primary route to the 2-phenylquinazoline (B3120039) core begins with appropriately substituted anthranilic acid derivatives. These are often reacted with benzoyl chloride to form a 2-benzamido-benzoic acid, which is then cyclized, often using a dehydrating agent or heat, to form a 2-phenyl-3,1-benzoxazin-4-one. Subsequent reaction with ammonia (B1221849) or an ammonia source opens the oxazinone ring and re-closes it to form the 2-phenylquinazolin-4(3H)-one. To introduce the beta-alanine moiety at the 4-position, the quinazolinone is typically halogenated, most commonly chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the reactive intermediate, 4-chloro-2-phenylquinazoline (B1330423).
The final coupling step involves a nucleophilic substitution reaction between 4-chloro-2-phenylquinazoline and β-alanine. This reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Analogues can be synthesized by varying the starting materials. For instance, using substituted benzoyl chlorides or substituted anthranilic acids will result in analogues with different substitution patterns on the quinazoline core. Similarly, using different β-amino acids in the final step will produce a variety of N-(2-phenylquinazolin-4-yl)-amino acid derivatives. nih.govnih.gov
Another established method for creating the 4-amino-2-phenylquinazoline scaffold involves the reaction of N-arylbenzimidoyl chlorides with cyanamide (B42294) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). researchgate.net The resulting 4-amino-2-phenylquinazoline can then be further modified.
The synthesis of β-alanine itself can be achieved through several chemical and biological routes. researchgate.netfrontiersin.org Common chemical methods include the reaction of acrylonitrile (B1666552) with ammonia followed by hydrolysis. frontiersin.org
Chemical Modifications and Derivatization Strategies
The this compound scaffold serves as a versatile template for a wide array of chemical modifications. These derivatization strategies are employed to fine-tune the molecule's properties by introducing various substituents and functional groups.
Substituent Variations on the Phenyl Ring
Modifying the 2-phenyl ring is a common strategy to create analogues. Substituents are typically introduced by using a substituted benzoyl chloride or benzoic acid in the initial synthesis of the quinazoline ring system. The nature and position of these substituents can influence the electronic properties and steric profile of the final compound. rsc.org
For example, studies on related quinazolinone hybrids have shown that introducing electron-withdrawing groups like chlorine (Cl) or electron-donating groups like methoxy (B1213986) (OCH₃) at the para-position of the phenyl ring can significantly alter the molecule's activity profile. researchgate.netnih.gov In one study on 1,2,4-oxadiazole (B8745197)/quinazoline-4-one hybrids, the antiproliferative activity was found to increase in the order of Cl > OMe > H at the para-position of the phenyl group attached to the oxadiazole. nih.gov
Table 1: Examples of Substituent Variations on the Phenyl Ring of Quinazoline Analogues
| Base Scaffold | Substituent (R) on Phenyl Ring | Synthetic Precursor | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one | 4-Chloro | 4-Chlorobenzoyl chloride | researchgate.net |
| Quinazolin-4(3H)-one | 4-Methoxy | 4-Methoxybenzoyl chloride | researchgate.net |
| Quinazolin-4(3H)-one | 4-Methyl | 4-Methylbenzoyl chloride | researchgate.net |
Halogenation and Other Ring Modifications
Halogen atoms, particularly chlorine and bromine, are frequently introduced onto the quinazoline ring to serve as handles for further functionalization through cross-coupling reactions or as modulators of biological activity. nih.gov The 6- and 7-positions of the quinazoline ring are common sites for such modifications. nih.gov
Halogenated quinazolines are versatile intermediates. mdpi.com For instance, 6-iodo or 6-bromo quinazolines can undergo Suzuki, Heck, or Sonogashira coupling reactions to introduce new aryl, vinyl, or alkynyl groups, respectively. This strategy allows for the synthesis of a vast library of derivatives with extended conjugation and diverse structural features. mdpi.com
Furthermore, direct halogenation of the quinazoline scaffold can be achieved using various halogenating agents. The regioselectivity of these reactions can often be controlled by the reaction conditions and the existing substitution pattern on the ring. rsc.org For instance, novel halogenated (Br- and F-) quinazoline derivatives have been synthesized and characterized, demonstrating the feasibility of incorporating different halogens into the structure. rsc.org
Hybridization with Other Heterocyclic Moieties (e.g., Thiourea, Triazole, Oxadiazole, Oxazepine)
Molecular hybridization, which involves combining the quinazoline scaffold with other heterocyclic rings, is a powerful strategy for generating novel chemical entities.
Thiourea Hybrids : Quinazoline-thiourea derivatives have been synthesized by reacting an amino-functionalized quinazoline with an appropriate isothiocyanate. For example, 3-amino-2-phenylquinazolin-4(3H)-one can be converted to a thiourea derivative. researchgate.net In other work, (4-phenylamino)quinazoline alkylthiourea derivatives were developed by reacting an aminoquinazoline derivative with an isothiocyanate in DMF. mdpi.com
Triazole Hybrids : The 1,2,3-triazole ring is a popular linker in molecular hybridization, often formed via a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This involves preparing an azide- or alkyne-functionalized quinazoline and reacting it with a complementary heterocyclic partner. rsc.org For example, linking quinazoline and triazole scaffolds through a thioether linkage has been reported. rsc.org The synthesis of nitrogen-rich salts based on the combination of 1,2,4-triazole (B32235) and 1,2,3-triazole rings highlights advanced synthetic strategies for these heterocycles. rsc.org
Oxadiazole Hybrids : Quinazoline-oxadiazole hybrids are commonly synthesized by cyclizing a hydrazide precursor. For instance, a 2-phenyl-4-oxo-quinazoline derivative with a hydrazide group can be reacted with carbon disulfide and then subjected to oxidative cyclization to form a 1,3,4-oxadiazole (B1194373) ring. Another approach involves reacting a quinazolinone bearing a thioacetate (B1230152) group with a substituted 1,2,4-oxadiazole moiety. nih.gov
Oxazepine and Related Hybrids : While direct hybridization with oxazepine is less commonly reported, the synthesis of related fused systems like oxazolo[2,3-b]quinazolin-5-ones demonstrates the feasibility of creating fused five-membered oxygen-containing rings. These are synthesized through multi-step sequences often involving the cyclization of a dibromo-propyl derivative of a quinazolinone. researchgate.net The synthesis of related seven-membered rings like 1,4-benzodiazepin-2-ones also provides a synthetic basis for accessing larger heterocyclic systems fused or linked to the quinazoline core. nih.gov
Table 2: Heterocyclic Hybridization Strategies for Quinazoline Analogues
| Heterocycle | Linkage/Fusion Type | Key Reaction | Reference |
|---|---|---|---|
| Thiourea | Linker | Reaction with isothiocyanate | researchgate.netmdpi.comrsc.org |
| Triazole | Linker | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | researchgate.netrsc.org |
| Oxadiazole | Linker/Fused | Cyclization of hydrazide precursors | researchgate.netnih.gov |
Analytical Techniques for Structural Characterization
The structural elucidation of this compound and its derivatives relies on a combination of standard spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the synthesized compounds. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the arrangement of atoms, including the substitution patterns on the aromatic rings and the stereochemistry of the molecule. researchgate.net
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the presence of key functional groups. Characteristic absorption bands for N-H, C=O (carbonyl), C=N, and C-O bonds help to confirm the successful synthesis and derivatization of the quinazoline core and the beta-alanine side chain. researchgate.net
High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial technique for assessing the purity of the synthesized compounds. Reversed-phase HPLC is commonly used, and by employing chiral stationary phases or derivatizing agents like Marfey's reagent, it can also be used to separate and quantify enantiomers of chiral analogues. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-chloro-2-phenylquinazoline |
| 2-phenyl-3,1-benzoxazin-4-one |
| 2-phenylquinazolin-4(3H)-one |
| N-arylbenzimidoyl chlorides |
| 4-amino-2-phenylquinazoline |
| 3-amino-2-phenylquinazolin-4(3H)-one |
| 1,2,4-oxadiazole/quinazoline-4-one hybrids |
| oxazolo[2,3-b]quinazolin-5-one |
Structure Activity Relationship Sar Studies of N 2 Phenylquinazolin 4 Yl Beta Alanine Derivatives
Influence of Quinazoline (B50416) Ring Substituents on Biological Activities
The biological activity of quinazoline derivatives is significantly modulated by the substituents attached to the quinazoline ring system. nih.gov SAR studies indicate that substitutions at positions 2, 3, 6, and 8 are particularly significant in determining the pharmacological effects. nih.govresearchgate.net The core structure, featuring a phenyl group at position 2 and a beta-alanine (B559535) moiety at position 4, serves as a template for modifications aimed at enhancing potency and selectivity.
Positional Effects of Phenyl Group and Other Substituents
The placement of the phenyl group and other substituents on the quinazoline ring plays a critical role in the biological activity of these derivatives. The properties of substituted quinazolines are largely dependent on whether the substituents are on the benzene (B151609) or pyrimidine (B1678525) portion of the core structure. nih.gov
Research on 2,4-disubstituted quinazolines has shown that the position of a phenyl group on the quinazoline core can significantly impact antiproliferative activity against various cancer cell lines. nih.govmdpi.com For instance, in a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives, the placement of the phenyl group at different positions (5, 6, 7, or 8) resulted in varied biological outcomes. mdpi.com
Specifically, for the MCF-7 breast cancer cell line, introducing the phenyl ring at position 6 or 7 led to compounds that were twice as active as those with the phenyl group at position 5 or 8. mdpi.com Conversely, against the K562 myeloid leukemia cell line, derivatives with a phenyl substituent at position 8 demonstrated the best pharmacological activity. mdpi.com One of the most active compounds against the MDA-MB-231 breast cancer cell line was a 7-phenyl substituted quinazoline. mdpi.com
Substitutions on the aniline (B41778) ring at the C-4 position and the pyridyl ring at the C-2 position have also been shown to be crucial. Both meta and para substitutions on the aniline ring were found to be favorable for inhibitory activity against the breast cancer resistance protein (BCRP), an important drug efflux transporter. nih.gov Furthermore, studies on 2-aminoquinazolin-4(3H)-one derivatives revealed that substitutions at positions 5, 7, and 8 with either electron-withdrawing groups (like trifluoromethyl and nitro) or certain electron-donating groups (like hydroxy) could lead to high binding affinities for viral targets. nih.gov However, other substitutions, such as amino or methoxy (B1213986) groups at specific positions, resulted in no inhibitory effect, highlighting the nuanced role of substituent placement. nih.gov
Role of the Beta-Alanine Moiety in Biological Interactions
The beta-alanine moiety, a non-proteogenic amino acid, is integral to the structure of N-(2-phenylquinazolin-4-yl)-beta-alanine and plays a multifaceted role in its biological interactions. Beta-alanine is an endogenous agonist of glycine (B1666218) receptors and is a precursor to carnosine, a dipeptide that functions as an intracellular pH buffer. nih.govnih.gov
The beta-alanine portion of the molecule provides a flexible linker with a terminal carboxylic acid group. This acidic group can form crucial hydrogen bonds or ionic interactions with amino acid residues in a target's binding site, anchoring the ligand and contributing to its binding affinity. nih.gov The presence of such an amino acid moiety can also serve as a "false transmitter," potentially mimicking endogenous ligands to interact with receptors. researchgate.net
SAR Profiling for Specific Target Interactions
Understanding the SAR of this compound derivatives extends beyond general activity to how specific structural changes affect interactions with distinct biological targets, such as enzymes or receptors. This involves correlating molecular features with binding affinity and selectivity.
Ligand-Target Binding Affinity Correlations
The binding affinity of a ligand to its target is a critical determinant of its biological efficacy. SAR studies aim to establish a clear correlation between the structural modifications of a compound and its binding strength, often measured by IC₅₀ values (the concentration required to inhibit 50% of a target's activity).
In the development of quinazolinone-based inhibitors for the SARS-CoV-2 main protease (Mpro), systematic modifications revealed key correlations. nih.gov For instance, keeping the 2-phenyl group constant while exploring different substituents at the N3 position showed that bulky or polar groups generally decreased inhibitory potency compared to smaller, nonpolar groups. nih.gov Further SAR exploration on the 2-phenyl ring itself demonstrated a positional preference for substituents, with potency following the order: 2'-position > 3'-position > 4'-position. nih.gov
Similarly, for 2-aminoquinazolin-4(3H)-one derivatives targeting SARS-CoV-2, compounds with electron-withdrawing groups at the 7-position or hydroxy groups at the 5- or 8-positions exhibited high binding affinities, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Docking studies of other quinazolinone derivatives against SARS-CoV-2 proteins have shown that specific substitutions can lead to strong binding affinities, with calculated binding energies correlating with potential inhibitory activity. researchgate.net These correlations are vital for guiding the rational design of more potent inhibitors.
Structural Features Dictating Selectivity
Selectivity is a crucial aspect of drug design, ensuring that a compound interacts preferentially with its intended target over other related proteins, thereby minimizing off-target effects. Structural features of quinazoline derivatives play a pivotal role in determining this selectivity.
In the context of kinase inhibitors, selectivity is often achieved by targeting non-conserved regions of the ATP-binding pocket. The 2-phenyl group of the this compound scaffold can be functionalized to extend into these unique regions, while the beta-alanine moiety can form specific interactions that are not possible with other kinases. The development of dual topoisomerase I and II inhibitors from benzoquinazoline derivatives showed that a dimethylaminoethyl group at the 6-position was key for this dual activity, indicating a structural feature that allows interaction with both targets. nih.gov Conversely, designing highly selective inhibitors often involves introducing functionalities that are sterically or electronically disfavored in the binding sites of off-targets.
Pharmacophore Modeling and SAR Refinement
To further refine the design of this compound derivatives and understand their SAR on a deeper level, computational techniques like pharmacophore modeling are employed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target.
Pharmacophore models for quinazoline-based inhibitors typically highlight several key features. For fentanyl analogs, which share some structural similarities with pharmacologically active quinazolines, models have identified the necessity of hydrophobic regions, a positive ionizable center, and hydrogen bond acceptor sites for activity. researchgate.net These models suggest that both steric and electrostatic interactions are critical for binding. researchgate.net
For N-phenylquinazolin-4-amine inhibitors of the epidermal growth factor receptor (EGFR) kinase, quantum mechanical (QM) based QSAR models have been developed. researchgate.net These models, which calculate the interaction energies between the inhibitor and individual amino acid residues in the active site, provide a detailed and interpretable rationalization of the SAR. researchgate.net By identifying which interactions are most crucial for binding affinity, these models allow for the targeted optimization of lead compounds. For example, a model might reveal that a hydrogen bond with a specific methionine residue is critical, or that a hydrophobic interaction with a leucine (B10760876) residue enhances potency. This information guides chemists in designing next-generation derivatives with improved activity and selectivity by ensuring the new molecules better match the identified pharmacophore.
Molecular Mechanisms of Action of N 2 Phenylquinazolin 4 Yl Beta Alanine and Analogues in Vitro Investigations
Enzyme Inhibition Studies
The quinazoline (B50416) core is a privileged scaffold in medicinal chemistry, known to interact with the active or allosteric sites of various enzymes. The following subsections detail the inhibitory activities of N-(2-phenylquinazolin-4-yl)-beta-alanine analogues against several key enzymes.
Tyrosinase Inhibition Mechanisms
Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin. Its inhibition is a major focus in the development of agents for hyperpigmentation disorders. Analogues of this compound, specifically those with a quinazolinone core, have been identified as novel tyrosinase inhibitors. researchgate.netnih.gov
Research into a series of quinazolinone derivatives has shown that these compounds can effectively inhibit mushroom tyrosinase. researchgate.netbohrium.com For instance, one study synthesized 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) from natural citral (B94496) and found it to be a potent tyrosinase inhibitor with an IC₅₀ value of 103 ± 2 μM. researchgate.netnih.govbohrium.com Kinetic analysis revealed that this compound acts as a mixed-type and reversible inhibitor. researchgate.netnih.govbohrium.com This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The inhibition constants were determined to be K_I = 117.07 μM and K_IS = 423.63 μM. researchgate.netnih.govbohrium.com Fluorescence quenching experiments further suggested that the inhibitor interacts not only with the tyrosinase enzyme but also with its substrates, L-tyrosine and L-DOPA. researchgate.netnih.govbohrium.com
Molecular docking studies have provided insights into the binding mode, suggesting that the interaction is driven by both hydrogen bonding and hydrophobic interactions within the enzyme's active site. researchgate.netnih.gov Another study on 2-(4-Fluorophenyl)-quinazolin-4(3H)-one reported a similar mixed-type reversible inhibition mechanism, with K_I and K_IS values of 703.2 μM and 222.1 μM, respectively. nih.gov These findings confirm that the quinazolinone scaffold is a viable pharmacophore for the development of new tyrosinase inhibitors. researchgate.net
Table 1: Tyrosinase Inhibition by Quinazolinone Analogues
| Compound | IC₅₀ (μM) | Inhibition Type | K_I (μM) | K_IS (μM) | Source(s) |
|---|---|---|---|---|---|
| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) | 103 ± 2 | Mixed-type, Reversible | 117.07 | 423.63 | researchgate.netnih.govbohrium.com |
Phosphodiesterase (PDE-4) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. PDE4, which is specific for cAMP, is a key regulator of inflammation and is considered a therapeutic target for diseases like asthma and chronic obstructive pulmonary disease (COPD). researchgate.netresearchgate.net
A novel series of quinazolinone derivatives, designed as analogues of the known PDE4 inhibitor nitraquazone, were synthesized and evaluated for their inhibitory activity against PDE4B. researchgate.net Within this series, certain compounds demonstrated significant inhibitory potential. researchgate.net One particular derivative, compound 6d in the study, exhibited promising activity that was comparable to Rolipram, a well-established PDE4 inhibitor. researchgate.net Other compounds in the series also showed moderate inhibitory effects. researchgate.net The design of these compounds was based on a common pharmacophore model, utilizing the flat aromatic area of the quinazoline ring as a key structural feature for interaction with the enzyme's active site. researchgate.net While some research has focused on the development of 2-phenylquinazolin-4(3H)-one derivatives as potent and selective inhibitors of other PDE isozymes like PDE5, the demonstrated activity against PDE4B highlights the potential of this chemical class to be developed as anti-inflammatory agents through the modulation of cAMP levels. researchgate.netresearchgate.netnih.gov
Tankyrase Inhibition and Wnt Signaling Modulation
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the Wnt/β-catenin signaling pathway. nih.govnih.govmdpi.com This pathway is implicated in many cellular processes, and its dysregulation is a hallmark of several cancers. Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex, thereby activating Wnt signaling. nih.govmdpi.com
Inhibition of tankyrase has emerged as a promising anti-cancer strategy. nih.gov A study focusing on a bis-quinazolinone derivative (Cpd 5) identified it as a potent and selective tankyrase inhibitor. nih.gov Through molecular dynamics simulations and binding energy analysis, the study elucidated the mechanism of inhibition. It was found that the quinazolinone nucleus of the compound plays a critical role in its inhibitory efficacy. nih.gov Specifically, the keto group and the N3 atom of the quinazolinone ring were shown to form hydrogen bonds with the Gly1185 residue in the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) binding pocket (NAM subsite) of the tankyrase-1 (TNK-1) active site. nih.gov This interaction contributes to the stable binding of the inhibitor and its potent inhibitory activity, which was found to be superior to the known tankyrase inhibitor IWR-1. nih.gov The study underscored the importance of van der Waals energy and solvation energy in the high binding affinity of the quinazolinone derivative to the TNK-1 active site. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a prime target for anti-cancer therapies. The 4-anilinoquinazoline (B1210976) scaffold, which is structurally related to this compound, is a well-established pharmacophore for EGFR inhibitors.
Numerous studies have demonstrated that quinazoline derivatives can act as potent EGFR kinase inhibitors. mdpi.com These compounds typically function by competing with ATP for binding to the kinase domain of the receptor. The binding of these inhibitors blocks the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and migration.
Structure-activity relationship (SAR) studies have shown that modifications to the quinazoline core can significantly impact inhibitory potency and selectivity. For instance, the introduction of a semicarbazone moiety to quinazoline derivatives has led to compounds with nanomolar IC₅₀ values against both wild-type and mutant forms of EGFR (e.g., the T790M/L858R double mutant). mdpi.com Cell cycle analysis has confirmed that these compounds can arrest cancer cells in the G2/M phase, leading to apoptosis. mdpi.com The effectiveness of the quinazoline scaffold as an EGFR inhibitor underscores its importance in the development of targeted cancer therapeutics.
Table 2: EGFR Inhibition by Quinazoline Analogues
| Compound Type | Target | Effect | Source(s) |
|---|---|---|---|
| Quinazoline derivatives with semicarbazone moiety | EGFR (wild-type and T790M/L858R mutant) | Nanomolar inhibitory activity, G2/M cell cycle arrest | mdpi.com |
Mitochondrial Complex I and Hexokinase Inhibition
Mitochondria are central to cellular metabolism and apoptosis, making mitochondrial enzymes attractive targets for therapeutic intervention. Quinazoline derivatives have been shown to inhibit key enzymes involved in these processes.
Mitochondrial Complex I: Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain. Its inhibition can disrupt cellular energy production and increase oxidative stress. Several studies have identified quinazoline-based compounds as potent inhibitors of mitochondrial complex I, with some exhibiting IC₅₀ values in the nanomolar range.
A structure-activity relationship (SAR) study of various quinazoline analogues revealed that substitutions on the quinazoline ring and the nature of the side chain are critical for inhibitory potency. One such analogue, 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593), was identified as a highly potent and specific inhibitor of complex I. It effectively reduces mitochondrial complex I-dependent respiration without affecting other respiratory chain complexes. The mechanism is believed to involve the inhibitor blocking the quinone-binding pocket of the enzyme. Interestingly, another study using a phosphatidylcholine-quinazoline hybrid inhibitor suggested that these compounds might inhibit complex I without entering the proposed ubiquinone-accessing tunnel, challenging the canonical model of inhibitor action. nih.gov
Hexokinase Inhibition: Hexokinase 2 (HK2) is the first enzyme in the glycolytic pathway and is often overexpressed in cancer cells, contributing to the Warburg effect. Inhibition of HK2 is a strategy to disrupt cancer cell metabolism. A study on lonidamine-quinazoline hybrids demonstrated their potential as HK2 inhibitors. Molecular dynamics simulations showed that a prototype ligand from this hybrid series had a high affinity for HK2. The inhibition of HK2 by these compounds was linked to a loss of mitochondrial membrane potential and an increase in mitophagy, suggesting a mechanism for their anti-cancer effects. This indicates that the quinazoline scaffold can be functionalized to target key enzymes in cancer cell metabolism.
Receptor Interaction Studies
Beyond enzyme inhibition, the biological effects of this compound and its analogues can be mediated through direct interactions with cellular receptors. The quinazoline framework has been shown to bind to various receptors, suggesting a potential for these compounds to modulate a range of signaling pathways.
Studies on 2-amino-4-phenyl quinolines, a structurally related class of compounds, have revealed a distinct preference for binding to α-adrenoceptors, particularly the α₂-subtype. This suggests that quinazoline-based molecules could have applications in modulating adrenergic signaling.
Furthermore, docking studies with other quinazoline derivatives have indicated potential interactions with the translocator protein 18 kDa (TSPO), which is located in the outer mitochondrial membrane and is involved in various cellular processes, including steroidogenesis and cell proliferation. Another quinazoline derivative has been shown to act as a p53 activator in cancer cells, an effect likely dependent on mitochondria-targeted accumulation. Although direct receptor binding data for this compound itself is limited, the evidence from related structures strongly indicates that the quinazoline scaffold is capable of specific receptor interactions, opening up further avenues for therapeutic development.
Translocator Protein (TSPO) Ligand Binding
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key target for diagnostics and therapeutics, especially in neuroinflammatory diseases and cancer where its expression is often upregulated. nih.govresearchgate.net The 4-phenylquinazoline (B11897094) scaffold has been identified as a promising structure for the development of high-affinity TSPO ligands. ebi.ac.uk
Computational and binding studies on a series of 4-phenylquinazoline-2-carboxamide (B1254932) analogues have demonstrated high-affinity binding to TSPO, with inhibitory constant (Kᵢ) values in the nanomolar and even subnanomolar range. ebi.ac.uk These studies explored how substitutions on the quinazoline ring and the phenyl group influence binding affinity. For instance, a series of N-benzyl-N-ethyl/methyl derivatives with various decorations at the 6-, 2'-, 4'-, and 4″-positions were synthesized and most showed potent binding. ebi.ac.uk
Further research into other heterocyclic analogues has also highlighted the potential for high-affinity TSPO binding. Novel pyrazolopyrimidine acetamides, which share some structural similarities with quinazoline derivatives, have been shown to bind to TSPO with affinities ranging from picomolar to nanomolar concentrations (Kᵢ values from 0.06 nM to 25.37 nM). mdpi.com One particular compound from this class, GMA 15, exhibited a Kᵢ of 60 pM, demonstrating a significant increase in affinity compared to reference standards like DPA-714. mdpi.com This underscores the adaptability of TSPO's binding pocket to accommodate various structurally related ligands. The binding affinity of ligands to TSPO can be influenced by a single nucleotide polymorphism (rs6971), which leads to different binding profiles categorized as high-affinity, mixed-affinity, and low-affinity binders. nih.gov
The table below summarizes the binding affinities of selected TSPO ligands, including quinazoline analogues and other relevant compounds.
| Ligand/Compound Class | Binding Affinity (Kᵢ) | Reference Compound | Reference Kᵢ | Source |
| 4-Phenylquinazoline-2-carboxamides | Nanomolar to subnanomolar range | - | - | ebi.ac.uk |
| Imidazoquinazolinone derivative (Compound 1) | 59 nM | [³H]-PK11195 | - | researchgate.net |
| Pyrazolopyrimidine acetamides (GMA 7-17) | 0.06 nM - 25.37 nM | DPA-714 | 3.66 nM | mdpi.com |
| VUIIS1018A | 16.2 pM | DPA-714 | ~11.34 nM (700-fold lower) | nih.gov |
Antioxidant and Anti-inflammatory Mechanisms
The 2-phenylquinazolin-4-one scaffold has been investigated for its potential antioxidant and anti-inflammatory properties. These activities are often attributed to the ability of the compounds to scavenge free radicals or chelate metal ions. nih.govnih.gov
In vitro studies on a series of 2,3-disubstituted-4-quinazolinones, including phenolic derivatives, have demonstrated significant antioxidant effects. mdpi.com Some of these hybrid molecules, particularly those with ortho-diphenolic substitutions, exhibited stronger antioxidant activity than standard references like ascorbic acid and Trolox. The antioxidant mechanism is believed to involve hydrogen atom transfer to neutralize reactive oxygen species (ROS). mdpi.com
Another study evaluated two series of 2-substituted quinazolin-4(3H)-ones and found that antioxidant activity was dependent on the substitution pattern on the 2-phenyl ring. nih.govnih.gov The presence of at least one hydroxyl group, particularly in the ortho or para position, was necessary for antioxidant activity. nih.govnih.gov Derivatives with two hydroxyl groups in the ortho position also showed metal-chelating properties, which can contribute to reducing oxidative stress. nih.govnih.gov
While direct anti-inflammatory data for this compound is scarce, some analogues have been evaluated. A study on 2-(4-oxo-2-phenylquinazolin-3(4H)-yl) substituted acetic acids reported moderate to potent anti-inflammatory activities. The compound with an arginine substitution showed the highest activity, with 71.6% edema inhibition in an in vitro model. researchgate.net
| Compound/Class | Assay/Model | Activity | Source |
| Phenolic derivatives of Quinazolin-4-one | DPPH, ABTS, Metal Chelation | Stronger than ascorbic acid and Trolox for some compounds | mdpi.com |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH, ABTS, CUPRAC | Potent antioxidant and metal-chelating properties | nih.govnih.gov |
| 2-(4-oxo-2-phenylquinazolin-3(4H)-yl) substituted acetic acid (with Arginine) | Edema Inhibition | 71.6% inhibition | researchgate.net |
Biological Target Identification and Validation for N 2 Phenylquinazolin 4 Yl Beta Alanine
Methodologies for Protein Target Identification
The initial step in understanding the pharmacological effects of a compound like N-(2-phenylquinazolin-4-yl)-beta-alanine is to identify its molecular targets within the proteome. A variety of powerful techniques can be employed for this purpose, broadly categorized into affinity-based and label-free methods.
Affinity-based methods rely on the specific binding interaction between the small molecule and its protein target. A common approach is affinity chromatography , where the small molecule is immobilized on a solid support to "capture" its binding partners from a cell lysate. nih.gov The captured proteins are then identified using techniques like mass spectrometry. nih.gov To enhance the specificity of this method, a "linker" molecule is often used to attach the compound to the support matrix at a position that does not interfere with its binding activity. nih.gov Another sophisticated affinity-based technique is drug affinity responsive target stability (DARTS) . This method exploits the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolysis. By treating cell lysates with proteases in the presence and absence of the compound, potential targets can be identified by their increased stability.
Label-free methods offer an alternative approach that does not require modification of the small molecule, which can sometimes alter its binding properties. One such method is the cellular thermal shift assay (CETSA) , which is based on the same principle of ligand-induced stabilization as DARTS, but uses heat as the denaturing agent. Changes in the thermal stability of proteins upon compound treatment are monitored to identify targets.
Genetic approaches have also become powerful tools for target identification. CRISPR-Cas9 based screening , for instance, can be used to systematically knock out genes in a cell population. By observing which gene knockouts confer resistance or sensitivity to the compound, potential targets can be identified.
| Methodology | Principle | Key Advantages | Key Limitations |
|---|---|---|---|
| Affinity Chromatography | Immobilized small molecule captures binding proteins from a lysate. nih.gov | Direct identification of binding partners. nih.gov | Requires chemical modification of the compound, which may alter its activity. nih.gov |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding stabilizes the target protein against proteolysis. | Does not always require compound modification. | Not all ligand binding events result in a significant stability change. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Applicable in living cells and tissues. | Requires sensitive and specific antibodies or mass spectrometry for detection. |
| CRISPR-Cas9 Screening | Identifies genes that, when knocked out, alter cellular response to the compound. | Unbiased, genome-wide approach. | Indirect method; may identify components of the target's pathway rather than the direct target. |
Identification of Specific Protein Targets
While direct protein targets for this compound have not been specifically reported, research on structurally related compounds can provide valuable insights. For instance, a high-throughput virtual screen identified a 4-phenylquinazoline (B11897094) derivative as an inhibitor of Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins that play a crucial role in the regulation of gene transcription. The study demonstrated that the 4-phenylquinazoline core binds to the acetyl-lysine binding pocket of BRD4. Given the structural similarity, it is plausible that this compound could also interact with members of the BET family or other proteins with similar binding domains. However, experimental validation is necessary to confirm this hypothesis.
Other studies on quinazoline (B50416) derivatives have shown their potential as anti-cancer agents, suggesting that they may target proteins involved in cell cycle regulation and proliferation.
| Compound Class | Potential Protein Target | Associated Biological Process | Reference |
|---|---|---|---|
| 4-Phenylquinazoline | Bromodomain-containing protein 4 (BRD4) | Gene transcription regulation | |
| Quinazoline derivatives | Various proteins in cancer-related pathways | Cell cycle control, signal transduction |
Validation of Target Engagement
Once a potential protein target has been identified, the next critical step is to validate that the compound directly engages this target in a biologically relevant context. This validation process is essential to ensure that the observed phenotypic effects of the compound are indeed mediated by its interaction with the identified target.
Several methods can be employed to validate target engagement. Direct binding assays , such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) , can be used to quantify the binding affinity and kinetics between the compound and the purified target protein. These techniques provide definitive evidence of a direct interaction.
In a cellular context, target engagement can be confirmed using techniques like the aforementioned CETSA . By demonstrating a shift in the thermal stability of the target protein in cells treated with the compound, researchers can confirm that the molecule is reaching and binding to its target in a physiological environment.
Furthermore, genetic validation methods are crucial. For example, if a protein is identified as the target, knocking down or knocking out the gene encoding this protein should mimic the phenotypic effects of the compound. Conversely, overexpressing the target protein might lead to a decreased sensitivity to the compound.
Finally, the development of biomarkers can provide evidence of target engagement in more complex biological systems, including in vivo models. These biomarkers can be downstream molecules in a signaling pathway that are affected by the modulation of the target protein's activity. Monitoring changes in these biomarkers following compound administration can provide a measure of target engagement and pharmacological activity.
Theoretical and Computational Studies on N 2 Phenylquinazolin 4 Yl Beta Alanine
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcap.innih.gov This method is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site. The process involves sampling different conformations of the ligand within the active site and then using a scoring function to estimate the binding affinity for each conformation. nih.govmdpi.com
Given that numerous quinazoline (B50416) derivatives are known to target protein kinases, potential targets for N-(2-phenylquinazolin-4-yl)-beta-alanine include key enzymes in cancer-related signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com Docking studies of this compound into the ATP-binding site of these kinases can reveal its potential as an inhibitor. mdpi.combenthamdirect.com
The binding affinity of this compound within a kinase active site is determined by the network of non-covalent interactions it forms with the surrounding amino acid residues. The chemical structure of the compound, featuring a quinazoline core, a phenyl ring, and a beta-alanine (B559535) tail, allows for a variety of interactions.
Hydrogen Bonds: The beta-alanine moiety contains a carboxylic acid group (a hydrogen bond donor and acceptor) and a secondary amine (a hydrogen bond donor). The quinazoline ring contains nitrogen atoms that can act as hydrogen bond acceptors. These groups can form critical hydrogen bonds with residues in the hinge region of the kinase, a common anchoring point for inhibitors. For example, docking into the VEGFR-2 active site often shows hydrogen bonding with residues like Cys919 and Asp1046. researchgate.netnih.gov
Hydrophobic Interactions: The phenyl group and the bicyclic quinazoline core provide significant hydrophobic surfaces that can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket, such as Val848, Ala866, and Leu1035 in EGFR or Val899, Leu889, and Ile1025 in VEGFR-2. koreascience.krresearchgate.net
Pi-Interactions: The aromatic systems of the phenyl and quinazoline rings can participate in pi-pi stacking or pi-alkyl interactions with aromatic or aliphatic residues, respectively, further stabilizing the complex.
A hypothetical interaction profile for this compound docked into a kinase active site is presented below.
| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example: VEGFR-2) |
| Hydrogen Bond (Acceptor) | Quinazoline N1 | Cys919 (Backbone NH) |
| Hydrogen Bond (Donor) | Alanine NH | Glu917 (Carbonyl O) |
| Hydrogen Bond (Donor/Acceptor) | Alanine Carboxyl | Asp1046, Lys868 |
| Hydrophobic/Pi-Alkyl | Phenyl Ring | Val848, Leu840, Val916 |
| Hydrophobic | Quinazoline Ring | Ala866, Leu1035 |
Conformational analysis is crucial for understanding how the flexible parts of this compound adapt to the geometry of the protein's binding site. The molecule possesses several rotatable bonds: one between the phenyl and quinazoline moieties and several within the beta-alanine side chain.
Docking algorithms explore these degrees of freedom to find the most energetically favorable bound conformation, known as the bioactive conformation. h-its.org The analysis would focus on:
Energy of Conformations: The search algorithm generates numerous poses, and the scoring function calculates a binding energy for each. The lowest energy poses represent the most probable binding modes. Analysis of these top-ranked poses reveals which conformations are preferred upon binding and how the ligand fits within the pocket's steric and electronic constraints.
The flexibility of the beta-alanine side chain allows it to adopt various conformations to access and interact with different sub-pockets of the active site, potentially contributing to binding affinity and selectivity.
Quantum Chemical Calculations
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and energetics of a molecule. nih.gov Methods like Density Functional Theory (DFT) are widely used to compute a range of molecular properties that govern chemical reactivity and intermolecular interactions. fu-berlin.denumberanalytics.com
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. numberanalytics.comnumberanalytics.combyjus.com The quinazoline ring system of this compound can theoretically exhibit tautomerism. The most common form is the amino tautomer, but an imino tautomer could also exist in equilibrium.
Quantum chemical calculations can be used to determine the relative stability of these tautomers. By calculating the total electronic energy of each form, it is possible to predict which tautomer is more likely to be present under physiological conditions. This is critical because different tautomers have distinct hydrogen bonding patterns and electronic properties, which can significantly affect ligand-receptor recognition. clockss.org An energetic landscape can be mapped by calculating the energy barriers for the interconversion between tautomers, providing insight into their dynamic equilibrium. fu-berlin.de
| Tautomer | Relative Energy (kcal/mol) (Hypothetical) | Population at Equilibrium (Hypothetical) | Key Structural Feature |
| Amino-tautomer | 0.00 | >99% | Exocyclic NH group at C4 |
| Imino-tautomer | +10.5 | <1% | Endocyclic NH at N3, C=N double bond to sidechain |
Analysis of the electronic structure provides fundamental insights into the molecule's reactivity and interaction capabilities. quantumgrad.com
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. substack.com For this compound, the HOMO is likely distributed over the electron-rich phenyl and quinazoline rings, while the LUMO may be centered on the quinazoline system.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich, attractive to electrophiles) and are typically found around the nitrogen and oxygen atoms. Blue regions indicate positive potential (electron-poor, attractive to nucleophiles), often located around the amine and carboxylic acid hydrogens. This map is invaluable for predicting sites of hydrogen bonding and other electrostatic interactions with a protein target. substack.com
| Quantum Chemical Property | Predicted Value (Hypothetical) | Significance |
| HOMO Energy | -6.2 eV | Indicates regions prone to electrophilic attack |
| LUMO Energy | -1.5 eV | Indicates regions prone to nucleophilic attack |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall molecular polarity |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful ligand-based drug design technique. eurofinsdiscovery.comnumberanalytics.com A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. wikipedia.orgnih.gov
For this compound, a pharmacophore model would be constructed based on its key chemical features:
Hydrogen Bond Acceptor (HBA): The carboxyl oxygen and the quinazoline nitrogens.
Hydrogen Bond Donor (HBD): The carboxyl hydrogen and the amine hydrogen.
Aromatic Ring (AR): The phenyl and quinazoline rings.
Hydrophobic (HY): The phenyl and quinazoline ring systems.
Once developed, this pharmacophore model serves as a 3D query for virtual screening. wikipedia.orgnvidia.com In this process, large databases containing millions of chemical compounds are computationally searched to identify other molecules that match the defined pharmacophoric features. nih.gov The hits from this screening are then subjected to further analysis, such as molecular docking, to prioritize them for experimental testing. This approach allows for the rapid identification of structurally diverse compounds that may have similar biological activity to this compound, accelerating the discovery of new potential drug candidates. mdpi.com
Rational Design Principles
The rational design of this compound is predicated on the well-established importance of the quinazoline scaffold in medicinal chemistry. This core structure is a recurring motif in a multitude of biologically active compounds. The design of this specific molecule can be deconstructed into three key components: the quinazoline nucleus, the 2-phenyl substituent, and the 4-beta-alanine side chain. Each of these elements is strategically chosen based on established structure-activity relationships (SAR) and computational modeling of similar quinazoline derivatives.
The quinazoline ring system is a bicyclic aromatic heterocycle that serves as a versatile scaffold, providing a rigid framework for the attachment of various functional groups. Its prevalence in numerous FDA-approved drugs underscores its significance as a "privileged" structure in drug discovery. The design of this compound leverages this core for its favorable pharmacokinetic properties and its ability to interact with a range of biological targets.
The substitution at the 2-position of the quinazoline ring with a phenyl group is a common strategy in the design of bioactive molecules. The phenyl ring can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with the amino acid residues in the binding pockets of target proteins. This can contribute significantly to the binding affinity and selectivity of the compound. Studies on various 2-phenyl-3-substituted quinazolin-4(3H)-ones have demonstrated that the nature of the substituent on the phenyl ring can modulate the biological activity. For instance, the presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the entire molecule, thereby affecting its interaction with the target.
The introduction of a beta-alanine moiety at the 4-position of the quinazoline ring is a critical design element that likely serves multiple purposes. Amino acid conjugation is a well-known strategy in drug development to enhance the physicochemical properties of a lead compound. The beta-alanine substituent can improve aqueous solubility, which is often a challenge for aromatic heterocyclic compounds. Furthermore, the amino acid side chain can provide additional points of interaction, such as hydrogen bonding, with the target protein, potentially increasing binding affinity and specificity. The flexible nature of the beta-alanine linker can also allow the quinazoline core to adopt an optimal orientation within the binding site.
Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, play a pivotal role in the rational design of such compounds. nih.gov Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein, providing insights into the key interactions that stabilize the ligand-protein complex. These studies can help in optimizing the structure of the lead compound to enhance its potency and selectivity. For example, docking studies of similar 4-anilinoquinazoline (B1210976) derivatives have revealed the importance of hydrogen bonding between the quinazoline nitrogen atoms and key residues in the hinge region of protein kinases. journalcra.com
The following tables provide illustrative data from studies on related quinazoline derivatives, which underpin the rational design principles discussed.
| Compound ID | R1-substituent (at position 2) | R2-substituent (at position 4) | Biological Activity (IC50, µM) |
| 1a | Phenyl | -NH2 | > 100 |
| 1b | Phenyl | -NH-(CH2)2-OH | 25.4 |
| 1c | Phenyl | -NH-(CH2)3-OH | 15.8 |
| 1d | 4-Chlorophenyl | -NH2 | 85.2 |
| 1e | 4-Chlorophenyl | -NH-(CH2)2-OH | 12.1 |
Table 1: Illustrative Structure-Activity Relationship data for 2-phenyl-4-amino-substituted quinazolines.
The data in Table 1 suggests that substitution at the 4-position of the 2-phenylquinazoline (B3120039) core significantly influences biological activity. The introduction of a hydroxyalkylamino side chain generally leads to an increase in potency compared to a simple amino group. This supports the rationale for incorporating a functionalized side chain like beta-alanine in this compound.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| 2-phenylquinazoline | EGFR Kinase | -8.5 | Met793, Leu718, Val726 |
| 4-anilinoquinazoline | VEGFR-2 Kinase | -9.2 | Cys919, Asp1046, Glu885 |
Table 2: Representative computational docking data for quinazoline derivatives.
The computational data in Table 2 highlights the ability of the quinazoline scaffold to effectively bind to the ATP-binding site of protein kinases, a common target for this class of compounds. The predicted binding modes and interactions from such studies guide the design of new derivatives with improved affinity and selectivity. The phenyl group at the 2-position often occupies a hydrophobic pocket, while the substituent at the 4-position can be tailored to interact with the solvent-exposed region or form specific hydrogen bonds.
Biochemical and Metabolic Pathways Relevant to the Beta Alanine Moiety
Beta-Alanine (B559535) Biosynthesis Pathways
The production of beta-alanine in biological systems is not limited to a single route but can be accomplished through several different metabolic pathways, including the degradation of pyrimidines, the catabolism of polyamines, the conversion of propionate (B1217596), and the decarboxylation of L-aspartate. nih.govresearchgate.net
The reductive degradation of the pyrimidine (B1678525) base uracil (B121893) is a significant source of beta-alanine in many organisms, including humans. youtube.compnas.org This catabolic process unfolds in a three-step enzymatic sequence. researchgate.net
Reduction of Uracil: The pathway begins with the reduction of uracil to 5,6-dihydrouracil. This reaction is catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which uses NADPH as a source of electrons. youtube.com This initial step is often the rate-limiting stage of the entire pyrimidine catabolism pathway. researchgate.net
Ring Opening: The dihydrouracil (B119008) ring is then hydrolytically opened by the enzyme dihydropyrimidinase (also known as 5,6-dihydropyrimidine amidohydrolase), yielding N-carbamoyl-beta-alanine. youtube.comresearchgate.net
Formation of Beta-Alanine: In the final step, the enzyme β-ureidopropionase (also called N-carbamoyl-beta-alanine amidohydrolase) catalyzes the cleavage of N-carbamoyl-beta-alanine, releasing beta-alanine, carbon dioxide, and ammonia (B1221849). youtube.comresearchgate.netnih.gov
This pathway effectively salvages a carbon skeleton from pyrimidine breakdown for use in other metabolic processes. youtube.com
Table 1: Uracil Degradation Pathway to Beta-Alanine
| Step | Substrate | Enzyme | Product(s) |
|---|---|---|---|
| 1 | Uracil | Dihydropyrimidine Dehydrogenase (DPD) | 5,6-Dihydrouracil |
| 2 | 5,6-Dihydrouracil | Dihydropyrimidinase | N-Carbamoyl-Beta-Alanine |
Polyamines, such as spermine (B22157) and spermidine (B129725), are ubiquitous polycations essential for cell growth and proliferation. nih.govnih.gov Their catabolism provides another route for beta-alanine synthesis. nih.govresearchgate.net This pathway involves a series of oxidation and acetylation reactions.
The process is initiated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which acetylates spermine or spermidine. nih.govresearchgate.net The resulting N-acetylated polyamines are then oxidized by N1-acetylpolyamine oxidase (APAO). nih.govresearchgate.net The oxidation of acetylated spermidine yields putrescine and 3-acetamidopropanal. researchgate.net Alternatively, spermine can be directly oxidized by spermine oxidase (SMOX) to produce spermidine, hydrogen peroxide, and 3-aminopropanal (B1211446). researchgate.net This 3-aminopropanal can then be oxidized by an aldehyde dehydrogenase to form beta-alanine. nih.govresearchgate.net
Table 2: Polyamine Catabolic Pathway to Beta-Alanine
| Reactant | Key Enzymes | Intermediate(s) | Product |
|---|
In plants, beta-alanine can be synthesized from propionate, which can itself be derived from the degradation of branched-chain amino acids like valine and isoleucine. nih.govresearchgate.net This pathway links amino acid catabolism to the production of beta-alanine.
The pathway involves the conversion of propionate into propionyl-CoA. researchgate.net Propionyl-CoA undergoes a series of reactions to form 3-hydroxypropionate, which is then oxidized to malonate semialdehyde. researchgate.netresearchgate.net In the final step, malonate semialdehyde is converted to beta-alanine through a transamination reaction, catalyzed by an aminotransferase. nih.govresearchgate.net
Table 3: Propionate Pathway to Beta-Alanine
| Precursor | Key Intermediates | Enzyme for Final Step | Product |
|---|
A direct and efficient route to beta-alanine is the decarboxylation of L-aspartate. researchgate.netnih.gov This reaction is catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC), encoded by the panD gene in organisms like Corynebacterium glutamicum and Escherichia coli. nih.govoup.com
The ADC enzyme acts on the α-carboxyl group of L-aspartate, removing it as carbon dioxide to yield beta-alanine directly. nih.govebi.ac.uk This single-step conversion is a significant pathway in bacteria and is utilized in industrial biocatalytic processes for beta-alanine production due to its high specificity and efficiency. nih.govnih.gov The enzyme requires a pyruvoyl group as a cofactor, which is formed through an autocatalytic post-translational modification of the enzyme itself. oup.comebi.ac.uk
Table 4: L-Aspartate Decarboxylation Pathway
| Substrate | Enzyme | Product(s) |
|---|
Beta-Alanine Metabolism and its Derivatives
Once synthesized, beta-alanine can be incorporated into various dipeptides or further metabolized. wikipedia.org A key intermediate in its biosynthesis from uracil, N-carbamoyl-beta-alanine, is also a significant derivative.
N-carbamoyl-beta-alanine, also known as 3-ureidopropionic acid, is a crucial intermediate exclusively formed during the reductive degradation of uracil. researchgate.netwikipedia.org It is a derivative of beta-alanine where a carbamoyl (B1232498) group is attached to the amino group. ebi.ac.uk
Its formation is the second step in the uracil catabolic pathway. Following the initial reduction of uracil to 5,6-dihydrouracil, the enzyme dihydropyrimidinase catalyzes the hydrolytic cleavage of the cyclic amide bond in the dihydrouracil ring. youtube.comresearchgate.net This ring-opening reaction results in the formation of the linear molecule, N-carbamoyl-beta-alanine. youtube.comresearchgate.net This intermediate is then the direct substrate for β-ureidopropionase, which cleaves it to produce beta-alanine. nih.govebi.ac.uk
Table 5: Formation of N-Carbamoyl-Beta-Alanine
| Pathway | Precursor | Enzyme | Product |
|---|
Role in Pantothenate and Coenzyme A Biosynthesis
Beta-alanine is a crucial precursor in the biosynthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA), a vital cofactor in numerous metabolic reactions. researchgate.netoup.com The synthesis of pantothenate involves the ligation of pantoate with beta-alanine, a reaction catalyzed by pantothenate synthetase. oup.com In many bacteria, beta-alanine is synthesized from the decarboxylation of L-aspartate by the enzyme L-aspartate-alpha-decarboxylase (ADC). researchgate.netoup.com This pathway underscores the importance of beta-alanine availability for the de novo synthesis of CoA.
Interestingly, some bacteria can salvage pantothenate from the environment, but studies have shown that it is often first broken down into pantoate and beta-alanine before being reassembled into CoA. researchgate.netnih.gov This suggests a preference for utilizing beta-alanine in the CoA synthesis pathway. researchgate.net In eukaryotes, the pathways for beta-alanine production can differ, with some fungi and plants deriving it from spermine. oup.com Regardless of its origin, the incorporation of beta-alanine is a committed step in the universal pathway for CoA biosynthesis. researchgate.net
Table 1: Key Enzymes in Pantothenate and Coenzyme A Biosynthesis Involving Beta-Alanine
| Enzyme | Abbreviation | Function | Organism(s) |
| L-aspartate-alpha-decarboxylase | ADC | Catalyzes the conversion of L-aspartate to beta-alanine. | Bacteria |
| Pantothenate Synthetase | PS | Catalyzes the condensation of pantoate and beta-alanine to form pantothenate. | Bacteria, Fungi, Plants |
| Pantothenate Kinase | PanK | Phosphorylates pantothenate in the first step of the universal CoA biosynthesis pathway. | Universal |
Carnosine Synthesis and Intracellular Buffering
One of the most significant physiological roles of beta-alanine is its function as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine). gssiweb.orgnih.gov Carnosine is a dipeptide found in high concentrations in skeletal muscle and brain tissue. gssiweb.orgresearchgate.net It plays a critical role as an intracellular buffer, helping to mitigate the drop in pH caused by the accumulation of hydrogen ions (H+) during high-intensity exercise. gssiweb.orgnih.gov
The synthesis of carnosine is catalyzed by the enzyme carnosine synthase, which joins beta-alanine and L-histidine in an ATP-dependent reaction. youtube.com The availability of beta-alanine is the primary determinant of muscle carnosine levels. gssiweb.org Supplementation with beta-alanine has been shown to significantly increase muscle carnosine concentrations, thereby enhancing the muscle's buffering capacity and improving performance in high-intensity activities. gssiweb.orgnih.gov Beyond its buffering role, carnosine also exhibits antioxidant properties and may be involved in calcium handling within muscle cells. gssiweb.orgnih.gov
Table 2: Carnosine Synthesis and Function
| Molecule/Enzyme | Function | Significance |
| Beta-Alanine | Rate-limiting precursor for carnosine synthesis. | Availability dictates the level of carnosine in tissues. |
| L-Histidine | Amino acid partner of beta-alanine in carnosine. | Readily available in the body. |
| Carnosine Synthase | Enzyme that catalyzes the formation of carnosine from beta-alanine and L-histidine. | Essential for carnosine production. |
| Carnosine | Intracellular dipeptide with significant buffering capacity. | Helps to maintain pH homeostasis during intense exercise. |
Other Metabolic Fates of Beta-Alanine (e.g., Transamination)
Besides its roles in CoA and carnosine synthesis, beta-alanine can undergo other metabolic transformations. A key pathway is transamination, a chemical reaction that transfers an amino group to a keto acid to form new amino acids. wikipedia.org Beta-alanine can be a substrate for transaminases such as beta-alanine-pyruvate transaminase (EC 2.6.1.18). This enzyme catalyzes the transfer of the amino group from beta-alanine to pyruvate, resulting in the formation of malonate-semialdehyde and L-alanine. wikipedia.org
The malonate-semialdehyde produced can then be further metabolized. For instance, it can be converted to malonate and subsequently to malonyl-CoA, which can then enter the pathway of fatty acid biosynthesis. Alternatively, under normal conditions, beta-alanine can be metabolized into acetic acid. The transamination of beta-alanine is a significant catabolic route, and the enzymes responsible are primarily expressed in the liver and kidneys. researchgate.net This degradation pathway influences the circulating levels of beta-alanine and, consequently, its availability for processes like carnosine synthesis. researchgate.net
Future Research Directions and Opportunities
Development of Advanced Synthetic Strategies
Future synthetic research should focus on creating more efficient, cost-effective, and environmentally friendly methods for producing N-(2-phenylquinazolin-4-yl)-beta-alanine and its derivatives. While classical methods for quinazoline (B50416) synthesis are established, there is room for innovation. nii.ac.jpnih.gov
Key Research Objectives:
Green Chemistry Approaches: Investigation into using greener solvents, such as anisole, and catalysts like copper acetate (B1210297) could reduce the environmental impact of the synthesis process. nih.gov Exploring photocatalytic reactions, which can proceed under mild conditions, also represents a promising frontier. nih.gov
Combinatorial Synthesis: The development of a combinatorial library of this compound analogues could be accelerated by employing solid-phase or flow chemistry techniques. This would enable the rapid generation of a diverse set of compounds for structure-activity relationship (SAR) studies.
A novel series of 2-phenylquinazoline-4-amine derivatives has been synthesized and evaluated for their ability to induce the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This points to the potential for developing new synthetic routes that yield compounds with specific biological activities.
Comprehensive Mechanistic Elucidation
Understanding precisely how this compound exerts its effects at a molecular level is crucial for its development. The quinazoline core is often associated with the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govfrontiersin.org However, the addition of the beta-alanine (B559535) tail introduces other possibilities.
Future Mechanistic Studies:
Target Deconvolution: Unbiased screening approaches, such as chemical proteomics or affinity-based protein profiling, could identify the direct binding partners of the compound within the cell, confirming expected targets and revealing novel ones.
Signaling Pathway Analysis: Once primary targets are identified, comprehensive studies of downstream signaling pathways are required. This would involve analyzing changes in protein phosphorylation, gene expression, and metabolite levels in response to compound treatment.
Role of the Beta-Alanine Moiety: It is critical to determine the functional contribution of the beta-alanine part. Research should investigate whether it primarily serves as a linker, improves pharmacokinetic properties, or has its own biological activity, such as influencing carnosine metabolism. carnosyn.com Beta-alanine is known to combine with histidine to form carnosine, which acts as an intracellular buffer and antioxidant. carnosyn.com Studies could explore if this compound influences intracellular carnosine levels or related enzymatic pathways.
Exploration of Novel Biological Targets
While many quinazoline derivatives target EGFR in cancer, the unique structure of this compound may confer activity against other targets. nih.govfrontiersin.orgmdpi.com A broad-based screening approach is essential to uncover the full therapeutic potential.
Potential Target Classes for Investigation:
| Target Class | Rationale | Key Research Areas |
| Kinases | The quinazoline scaffold is a well-established kinase inhibitor framework. nih.gov | Screening against a broad panel of kinases beyond EGFR, including VEGFR-2, to identify novel inhibitory activities. nih.gov |
| Histone Deacetylases (HDACs) | Hybrid molecules incorporating a quinazoline core have shown dual inhibitory activity against kinases and HDACs. nih.gov | Evaluating the inhibitory potential of the compound against various HDAC isoforms. |
| Multidrug Resistance Proteins | Some quinazoline derivatives can reverse P-glycoprotein (P-gp)-mediated multidrug resistance in cancer cells. nih.gov | Investigating whether the compound can inhibit P-gp or other ABC transporters to enhance the efficacy of co-administered chemotherapeutic agents. |
| Enzymes in Metabolic Pathways | The beta-alanine component suggests a potential role in metabolic regulation. nih.gov | Exploring effects on enzymes involved in amino acid metabolism or glucose regulation, such as glucagon (B607659) receptors. nih.gov |
| Cytoprotective Enzymes | Related 2-phenylquinazoline (B3120039) derivatives have been shown to induce NAD(P)H:quinone oxidoreductase 1 (NQO1), a key cytoprotective enzyme. nih.gov | Assessing the compound's ability to induce NQO1 and other antioxidant response elements. |
Application of Advanced Computational Approaches
Computational chemistry offers powerful tools to accelerate the drug discovery and development process for this compound. researchgate.net These methods can provide deep insights into the compound's behavior and guide the design of improved analogues.
Future Computational Strategies:
Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models can help predict the biological activity of newly designed analogues before their synthesis, saving time and resources. frontiersin.orgnih.gov These models quantitatively correlate the physicochemical properties of molecules with their biological activities. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic interactions between the compound and its biological targets. This can reveal the stability of the binding mode, the role of specific amino acid residues in the binding pocket, and the influence of solvent molecules. frontiersin.org
ADME/T Prediction: In silico models are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of the compound and its future analogues. researchgate.netnih.gov This allows for early identification of potential liabilities and helps prioritize which compounds to advance.
Virtual Screening: Ligand-based and structure-based virtual screening of large compound databases can identify other molecules with similar properties or predicted binding modes, potentially uncovering new chemical scaffolds with similar biological activities. frontiersin.org
Rational Design of Next-Generation Analogues
The information gathered from synthetic, mechanistic, and computational studies will provide a solid foundation for the rational design of next-generation analogues with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov
Approaches for Analogue Design:
Structure-Activity Relationship (SAR) Guided Design: Systematically modifying different parts of the this compound molecule—the phenyl group, the quinazoline core, and the beta-alanine linker—and assessing the impact on activity will build a comprehensive SAR.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can improve properties like metabolic stability or membrane permeability while maintaining or enhancing biological activity.
Hybrid Molecule Design: Inspired by studies on dual inhibitors, future designs could involve creating hybrid molecules that combine the this compound scaffold with other pharmacophores to target multiple disease-related pathways simultaneously. nih.gov For example, creating hybrids with hydroxamic acid moieties led to dual inhibitors of VEGFR-2 and HDAC. nih.gov
By systematically pursuing these research directions, the scientific community can fully elucidate the therapeutic potential of this compound and develop optimized analogues for a range of diseases.
Q & A
Basic: What are the established methodologies for synthesizing and characterizing N-(2-phenylquinazolin-4-yl)-beta-alanine?
Methodological Answer:
Synthesis typically involves coupling beta-alanine derivatives with quinazoline scaffolds. A common approach is:
- Step 1: React 2-phenylquinazolin-4-amine with a beta-alanine derivative (e.g., activated ester or acyl chloride) under nucleophilic substitution conditions .
- Step 2: Purify via column chromatography or recrystallization.
Characterization: - Purity: High-performance liquid chromatography (HLC) with UV detection (>95% purity threshold) .
- Structural Confirmation: NMR (¹H/¹³C) for verifying the quinazoline-beta-alanine linkage and FT-IR for functional group analysis .
Basic: How is the biological activity of this compound assessed in preclinical models?
Methodological Answer:
- In vitro: Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays or cellular models (e.g., HCC cell lines) to evaluate antiproliferative effects .
- In vivo: Administer via oral gavage in rodent models, followed by tissue-specific metabolomic profiling (LC-MS) to assess bioavailability and target engagement .
Advanced: What mechanisms underlie the potential neuroprotective or metabolic effects of this compound?
Methodological Answer:
Hypotheses include:
- Carnosine Pathway Modulation: Beta-alanine derivatives may elevate carnosine levels, mitigating oxidative stress in neuronal tissues .
- Quinazoline Interactions: The quinazoline moiety could inhibit enzymes like dihydrofolate reductase (DHFR), altering nucleotide metabolism. Validate via CRISPR-mediated gene silencing in target cells .
Advanced: How can researchers optimize pharmacokinetic profiling for this compound?
Methodological Answer:
- Absorption: Use Caco-2 cell monolayers to measure intestinal permeability .
- Distribution: Radiolabel the compound (³H or ¹⁴C) for tissue biodistribution studies in rodents .
- Metabolism: Incubate with liver microsomes to identify Phase I/II metabolites (UHPLC-QTOF-MS) .
Advanced: How should contradictory data on efficacy (e.g., in vitro vs. in vivo results) be reconciled?
Methodological Answer:
- Meta-Analysis: Apply PRISMA guidelines to aggregate data, adjusting for heterogeneity in dosing and models .
- Mechanistic Deconvolution: Use RNA-seq or proteomics to identify off-target effects in vivo that are absent in vitro .
Advanced: What strategies evaluate synergistic effects with other cognitive or metabolic enhancers?
Methodological Answer:
- Combinatorial Screening: Use factorial design experiments (e.g., 3×3 matrix) to test interactions with nootropics (e.g., acetyl-L-carnitine) .
- Omics Integration: Perform pathway enrichment analysis on transcriptomic data to identify synergistic networks .
Basic: What analytical techniques quantify this compound in biological matrices?
Methodological Answer:
- HPLC-MS/MS: Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) for sensitivity in plasma/brain homogenates .
- ¹H-MRS: Non-invasively monitor brain levels in animal models, though requires high-field MRI systems .
Advanced: How to design toxicity studies addressing long-term safety?
Methodological Answer:
- Chronic Dosing: Administer for 6–12 months in rodents, monitoring histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) .
- Genotoxicity: Conduct Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
Advanced: What experimental design challenges arise in clinical translation, and how are they mitigated?
Methodological Answer:
- Blinding: Use matched placebos (e.g., microcrystalline cellulose) in randomized trials to reduce bias .
- Dosing Regimen: Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to determine optimal dosing intervals .
Basic: What structural features of this compound influence its activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
